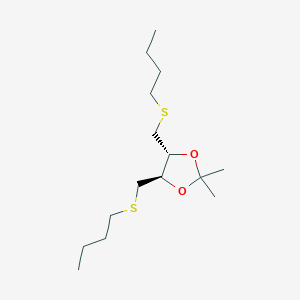
N-(2-aminophenyl)-4-(phenylacetylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-aminophenyl)-4-(phenylacetylamino)benzamide is an organic compound with a complex structure that includes both amide and aromatic functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminophenyl)-4-(phenylacetylamino)benzamide typically involves a multi-step process. One efficient method involves the reaction of N-(2-aminophenyl)benzamide with phenyl isocyanate. This reaction proceeds through a sequential nucleophilic/intramolecular addition process followed by transamidation . The reaction conditions are generally mild, and the process is noted for its atom-economy and practicality.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and ensuring efficient separation and purification of the final product.
化学反応の分析
Types of Reactions
N-(2-aminophenyl)-4-(phenylacetylamino)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide functionalities to amines.
Substitution: Aromatic substitution reactions can occur, particularly on the benzamide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
科学的研究の応用
N-(2-aminophenyl)-4-(phenylacetylamino)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with unique properties.
作用機序
The mechanism by which N-(2-aminophenyl)-4-(phenylacetylamino)benzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
N-(2-aminophenyl)benzamide: A precursor in the synthesis of N-(2-aminophenyl)-4-(phenylacetylamino)benzamide.
Phenyl isocyanate: Used in the synthesis process.
Other benzamides: Compounds with similar structures but different substituents.
Uniqueness
This compound is unique due to its specific combination of amide and aromatic functionalities, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
特性
CAS番号 |
209784-32-7 |
|---|---|
分子式 |
C21H19N3O2 |
分子量 |
345.4 g/mol |
IUPAC名 |
N-(2-aminophenyl)-4-[(2-phenylacetyl)amino]benzamide |
InChI |
InChI=1S/C21H19N3O2/c22-18-8-4-5-9-19(18)24-21(26)16-10-12-17(13-11-16)23-20(25)14-15-6-2-1-3-7-15/h1-13H,14,22H2,(H,23,25)(H,24,26) |
InChIキー |
IZEJBYWWEDIASP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[(Difluoromethylene)bis(oxy)]dibenzene](/img/structure/B12579108.png)
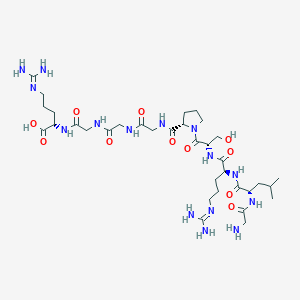
![4-(Octyloxy)-4'-[(prop-2-yn-1-yl)oxy]-1,1'-biphenyl](/img/structure/B12579111.png)
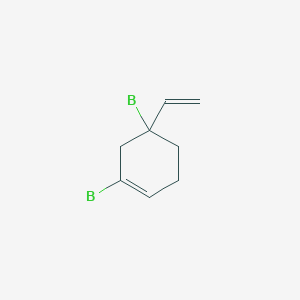
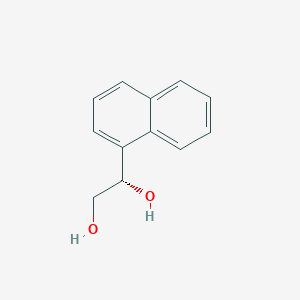
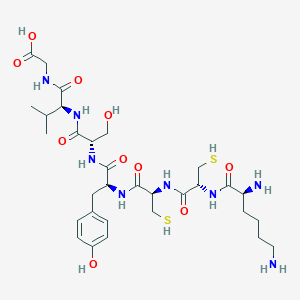
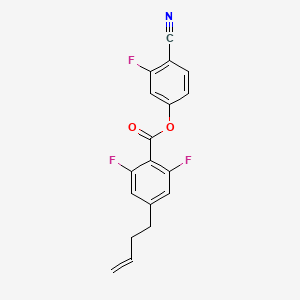
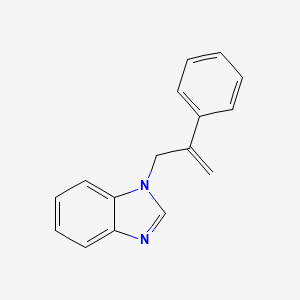

![Pyrrolidine, 1-[[5-(2,5-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12579155.png)
![2-Methyl-6,7,8,9-tetrahydro-1H-cyclopenta[a]naphthalene](/img/structure/B12579158.png)
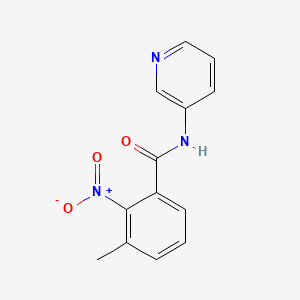
![Benzamide, N,N-bis(1-methylethyl)-2-[1-(trimethylsilyl)ethyl]-](/img/structure/B12579174.png)
